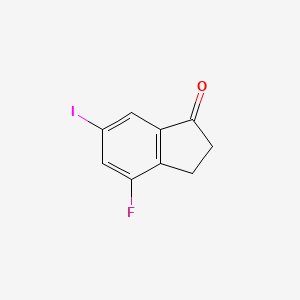

4-Fluoro-6-iodo-2,3-dihydroinden-1-one

Beschreibung

Foundational Significance of the Indenone Scaffold in Synthetic and Medicinal Chemistry

The 1-indanone (B140024) framework, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, is recognized as a "privileged scaffold" in drug discovery. whiterose.ac.uk This designation stems from its recurring presence in a wide array of pharmacologically active compounds. whiterose.ac.uk The structural rigidity and defined three-dimensional orientation of the indenone core allow it to present substituents in precise spatial arrangements, facilitating specific interactions with biological targets such as enzymes and receptors.

Derivatives of 1-indanone have demonstrated a vast spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective properties. rsc.org This versatility makes the indenone skeleton a valuable starting point for the development of new therapeutic agents. Its utility is further enhanced by the numerous established synthetic methods for its construction and modification, such as intramolecular Friedel-Crafts acylations and various cyclization strategies. beilstein-journals.orgnih.gov

Strategic Impact of Halogen Substitution (Fluorine and Iodine) on Indenone Derivatives

The introduction of halogens onto a molecular scaffold is a cornerstone strategy in medicinal chemistry used to modulate a compound's physicochemical and pharmacological profile. rsc.orgresearchgate.net The choice of halogen is critical, as each imparts distinct properties.

Fluorine Substitution: The strategic incorporation of fluorine is a widely used tactic in drug design. nih.govnih.gov Due to its small van der Waals radius (only slightly larger than hydrogen) and high electronegativity, fluorine can profoundly influence a molecule's properties without significantly increasing its size. nih.govnih.gov Key effects include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by enzymes like cytochrome P450. Replacing a metabolically vulnerable C-H bond with a C-F bond can block undesirable metabolism, thereby increasing a drug's half-life. nih.gov

Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. nih.govresearchgate.net

Binding Affinity: Fluorine can alter the acidity (pKa) of nearby functional groups and act as a hydrogen bond acceptor, potentially leading to stronger and more selective interactions with protein targets. researchgate.net

Iodine Substitution: As a larger and more polarizable halogen, iodine offers different strategic advantages. Its most significant contribution in a medicinal chemistry context is its ability to act as a potent halogen bond donor. nih.gov A halogen bond is a non-covalent interaction between an electropositive region on the halogen atom (termed a σ-hole) and a Lewis base, such as an oxygen or nitrogen atom in a protein backbone. researchgate.net This interaction is highly directional and can be comparable in strength to a conventional hydrogen bond, making it a powerful tool for enhancing ligand-target affinity and selectivity in rational drug design. researchgate.netnih.gov Furthermore, the carbon-iodine bond is relatively weak, making it a versatile synthetic handle for further molecular elaboration through reactions like palladium-catalyzed cross-couplings. whiterose.ac.uk

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

|---|---|---|---|---|

| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |

| Pauling Electronegativity | 3.98 | 3.16 | 2.96 | 2.66 |

| C(sp³)-X Bond Energy (kJ/mol) | 485 | 346 | 293 | 228 |

| Primary Role in Drug Design | Metabolic blocker, pKa modulation, H-bond acceptor | Lipophilicity modulation, weak halogen bonding | Lipophilicity modulation, moderate halogen bonding | Strong halogen bond donor, synthetic handle |

Contextualization of 4-Fluoro-6-iodo-2,3-dihydroinden-1-one within Contemporary Organic Chemistry Research

While specific research on this compound is not extensively documented in public literature, its structure places it at the intersection of several key areas of modern chemical research. This molecule can be viewed as a highly functionalized building block or a probe for chemical biology studies.

The presence of two different halogens at specific positions on the aromatic ring offers significant opportunities for selective, stepwise chemical modifications. The C-I bond is significantly more reactive in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) than the robust C-F bond. whiterose.ac.uk This differential reactivity would allow chemists to use the iodine at the 6-position as a handle for introducing new aryl, alkyl, or alkynyl groups, while leaving the fluorine at the 4-position intact. The resulting complex molecules would retain the beneficial properties conferred by the fluorine atom.

From a medicinal chemistry perspective, this compound is an ideal scaffold for exploring structure-activity relationships (SAR). It combines the metabolic stability and electronic influence of fluorine with the potent halogen-bonding capability of iodine. This dual-functionalization allows for the systematic investigation of how these distinct halogen effects synergize or antagonize each other in modulating binding affinity to a biological target.

Scope and Objectives of Academic Inquiry for this compound

An academic investigation into this compound would logically pursue several well-defined objectives:

Development of Synthetic Routes: A primary goal would be to establish an efficient and regioselective synthesis. This is a non-trivial challenge, as it requires precise control over the introduction of two different halogens onto the indenone core. Strategies would likely involve multi-step sequences starting from pre-halogenated precursors, such as a halogenated phthalic anhydride (B1165640) or a substituted phenylpropionic acid, followed by cyclization. beilstein-journals.orgnih.gov

Physicochemical and Spectroscopic Characterization: A comprehensive characterization of the pure compound would be essential. This includes determining its physical properties and acquiring detailed spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) to unambiguously confirm its structure. nih.govrjptonline.org

Exploration of Chemical Reactivity: A key objective would be to demonstrate its utility as a synthetic intermediate. This would involve systematically studying its reactivity in various cross-coupling reactions to confirm the selective functionalization at the C-I bond.

Application in Medicinal Chemistry Programs: The compound could be used as a parent structure for the synthesis of a library of derivatives. These derivatives would be screened against relevant biological targets (e.g., kinases, proteases, or nuclear receptors) to evaluate the compound's potential as a novel therapeutic scaffold and to build a detailed SAR profile. rsc.org

| Descriptor | Predicted Value | Method |

|---|---|---|

| Molecular Formula | C₉H₆FIO | Elemental Composition |

| Molecular Weight | 292.05 g/mol | Calculation |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | Calculation |

| logP (Octanol-Water Partition Coefficient) | ~3.2 | Computational Prediction |

| Hydrogen Bond Donors | 0 | Structure Analysis |

| Hydrogen Bond Acceptors | 2 (O, F) | Structure Analysis |

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C9H6FIO |

|---|---|

Molekulargewicht |

276.05 g/mol |

IUPAC-Name |

4-fluoro-6-iodo-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H6FIO/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2 |

InChI-Schlüssel |

YZKAQCDMLROEFD-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)C2=C1C(=CC(=C2)I)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Fluoro 6 Iodo 2,3 Dihydroinden 1 One

Retrosynthetic Pathways for the 2,3-Dihydroinden-1-one Core with Halogen Substituents

The synthesis of substituted 1-indanones is commonly achieved through the intramolecular Friedel–Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. beilstein-journals.orgnih.gov This approach forms the foundational strategy for constructing the core bicyclic structure of 4-Fluoro-6-iodo-2,3-dihydroinden-1-one.

A plausible retrosynthetic analysis begins by disconnecting the indenone ring via a Friedel–Crafts acylation. This leads back to a substituted 3-phenylpropionic acid precursor. The order of introducing the halogen substituents is critical for achieving the desired regiochemistry. Typically, the fluorine atom is incorporated into the starting aromatic compound, and the cyclization to form the indanone is performed prior to the introduction of the iodine atom.

This strategy leverages the directing effects of the substituents. The synthesis would likely start from a fluorinated benzene (B151609) derivative, which is then elaborated to the corresponding 3-(fluorophenyl)propionic acid. Following cyclization, the fluorine atom at the 4-position will direct the subsequent iodination to the desired 6-position.

Regioselective Introduction of the Fluorine Moiety at the 4-Position

The introduction of a fluorine atom at a specific position on an aromatic ring requires carefully planned synthetic steps, often starting from a precursor that facilitates the desired regioselectivity.

Precursor Synthesis and Functionalization Strategies

The synthesis of the key intermediate, 4-fluoro-2,3-dihydroinden-1-one, is pivotal. A common route involves the intramolecular Friedel–Crafts cyclization of 3-(3-fluorophenyl)propionic acid. This precursor can be synthesized from 3-fluorobenzaldehyde or a related fluorinated aromatic compound through various standard organic transformations. The cyclization is typically promoted by strong acids such as polyphosphoric acid (PPA) or methanesulfonic acid. semanticscholar.org The directing effect of the fluorine atom in the meta-position relative to the propionic acid side chain ensures the formation of the 4-fluoro-1-indanone isomer.

Alternative strategies include the synthesis from benzoic acids, which are converted to their acyl chlorides and reacted with ethylene, followed by an intramolecular Friedel–Crafts alkylation to yield the indanone ring system. semanticscholar.org

Directed Fluorination Methods

Direct fluorination of the pre-formed 2,3-dihydroinden-1-one is another potential pathway, although achieving regioselectivity at the 4-position can be challenging. Modern electrophilic fluorinating agents, often containing a nitrogen-fluorine (N-F) bond, are employed for such transformations. wikipedia.orgbrynmawr.edu Reagents like Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used for the fluorination of aromatic compounds and enolates. brynmawr.edumdpi.com

For aromatic ketones, palladium-catalyzed direct C-H fluorination has emerged as a method that can offer good regioselectivity, often favoring the ortho-position to a directing group. rsc.org In the context of an indanone, a directing group would be necessary to guide the fluorine to the 4-position. Additionally, cascade reactions involving Nazarov cyclization followed by electrophilic fluorination have been developed to produce fluorinated indanone derivatives. beilstein-journals.orgrsc.org

Below is a table summarizing common electrophilic fluorinating agents.

| Reagent Name | Abbreviation | Class |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic N-F |

| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral N-F |

Regioselective Introduction of the Iodine Moiety at the 6-Position

The final step in the synthesis is the regioselective iodination of 4-fluoro-2,3-dihydroinden-1-one. The directing effects of the existing substituents—the fluorine atom and the carbonyl group—are crucial for the success of this step. The fluorine at C-4 is an ortho, para-director, while the carbonyl group is a deactivating meta-director. Both groups cooperatively direct incoming electrophiles to the C-6 position, making this transformation highly regioselective.

Electrophilic Iodination Techniques

Electrophilic aromatic iodination is a standard method for introducing iodine onto an activated aromatic ring. Various reagent systems can be employed to generate an electrophilic iodine species (I+). d-nb.info

Commonly used methods include:

Molecular Iodine with an Oxidizing Agent : A combination of molecular iodine (I₂) with an oxidant like nitric acid, hydrogen peroxide, or an iodosylarene can generate the iodonium ion for electrophilic attack. organic-chemistry.orgmdpi.com

N-Iodosuccinimide (NIS) : NIS is a mild and effective source of electrophilic iodine, often used with a Brønsted or Lewis acid catalyst to enhance its reactivity, particularly for deactivated aromatic rings. organic-chemistry.org

Iodine Monochloride (ICl) : This is a potent electrophilic iodinating agent that can be used for a wide range of aromatic substrates.

The reaction conditions for these methods are generally mild and can be tailored to the specific substrate.

A summary of electrophilic iodination systems is presented in the table below.

| Reagent System | Oxidant/Catalyst | Key Features |

| I₂ / H₂O₂ | Hydrogen Peroxide | Green and efficient method. |

| NH₄I / Oxone® | Oxone® | Effective for α-monoiodination of carbonyls. mdpi.com |

| KI / NaNO₂ | Sodium Nitrite | Catalytic system for aerobic oxidative iodination. mdpi.com |

| DIH / Disulfide | Disulfide | Lewis base activation for mild iodination. organic-chemistry.org |

Metal-mediated Iodination Approaches

While electrophilic iodination is highly effective for this particular substrate, metal-mediated approaches offer alternative pathways, especially for less reactive systems. Palladium-catalyzed C-H activation and functionalization is a powerful tool in modern organic synthesis. nih.gov A Pd(II)-catalyzed β-C(sp³)–H iodination of ketones has been reported, although this applies to the aliphatic part of the ketone. nih.gov For the aromatic ring, copper salts can be used in conjunction with iodine sources. For instance, the combination of copper(II) oxide and iodine has been shown to effectively iodinate the α-position of aromatic ketones under neutral conditions. organic-chemistry.org

Sequential and Convergent Synthetic Routes to the Target Compound

A common and logical approach to the synthesis of this compound involves the initial preparation of a suitably substituted aromatic precursor, followed by side-chain introduction and subsequent cyclization. A plausible stepwise route would commence with a commercially available fluorinated benzene derivative, which then undergoes iodination, followed by reactions to build the propanoic acid side chain, and finally, ring closure.

One potential pathway begins with 3-fluorophenylacetic acid. This starting material can be subjected to iodination to introduce the iodine atom at the desired position. Electrophilic aromatic iodination can be achieved using various reagents, such as iodine in the presence of an oxidizing agent like nitric acid or iodic acid. jove.comnih.gov The directing effects of the fluorine and the acetic acid group would need to be carefully considered to achieve the desired regioselectivity.

Following the formation of the di-halogenated phenylacetic acid, the propanoic acid side chain can be elaborated through standard organic transformations. For instance, the acetic acid moiety can be converted to an acyl chloride, which can then be used in a chain extension reaction, such as an Arndt-Eistert homologation or a malonic ester synthesis, to yield the corresponding 3-(3-fluoro-5-iodophenyl)propanoic acid.

The final and key step is the intramolecular Friedel-Crafts acylation of the 3-(3-fluoro-5-iodophenyl)propanoic acid or its corresponding acyl chloride. This reaction is typically promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid like polyphosphoric acid (PPA). masterorganicchemistry.comsigmaaldrich.com The acylium ion generated in situ attacks the aromatic ring to form the five-membered ketone ring of the indenone system.

Hypothetical Reaction Scheme:

Iodination: 3-Fluorophenylacetic acid is treated with an iodinating agent (e.g., I₂/HIO₃) to yield 3-fluoro-5-iodophenylacetic acid.

Chain Homologation: The resulting acid is converted to 3-(3-fluoro-5-iodophenyl)propanoic acid.

Ring Closure: Intramolecular Friedel-Crafts acylation of 3-(3-fluoro-5-iodophenyl)propanoic acid using a Lewis acid catalyst affords this compound.

The annulation, or ring-forming, step in the synthesis of indenones is critical and often relies on efficient catalytic systems. While traditional Friedel-Crafts acylation employs stoichiometric amounts of Lewis acids, modern methodologies are exploring catalytic approaches to improve sustainability and reduce waste.

For the intramolecular Friedel-Crafts acylation leading to this compound, various catalyst systems can be considered.

| Catalyst System | Description | Potential Advantages |

| Aluminum Chloride (AlCl₃) | A strong and widely used Lewis acid for Friedel-Crafts reactions. It effectively promotes the formation of the acylium ion intermediate necessary for cyclization. | High reactivity and often good yields. |

| Polyphosphoric Acid (PPA) | A Brønsted acid that can also act as a solvent. It is a viscous liquid that facilitates the intramolecular acylation at elevated temperatures. | Milder conditions compared to AlCl₃, and easier work-up in some cases. |

| Triflic Acid (CF₃SO₃H) | A superacid that can catalyze Friedel-Crafts acylation, often in smaller quantities than traditional Lewis acids. | High catalytic activity, can be used in substoichiometric amounts. |

| Metal Trifluoromethanesulfonates (Metal Triflates) | Compounds like Erbium trifluoromethanesulfonate have been reported as effective catalysts for Friedel-Crafts acylation, particularly under microwave irradiation. sigmaaldrich.com | Can offer improved selectivity and may be recyclable. |

| Ionic Liquids | Imidazolium-based ionic liquids have been shown to catalyze Friedel-Crafts acylation and can serve as both catalyst and solvent. sigmaaldrich.com | Potential for catalyst recycling and environmentally benign reaction conditions. |

The choice of catalyst will depend on the specific substrate and the desired reaction conditions. For a di-halogenated substrate like 3-(3-fluoro-5-iodophenyl)propanoic acid, the electron-withdrawing nature of the halogens may require a stronger catalyst system to achieve efficient cyclization.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For the large-scale synthesis of this compound, optimization of reaction conditions is crucial to maximize yield, minimize byproducts, and ensure a cost-effective and safe process. The key reaction for optimization is typically the intramolecular Friedel-Crafts acylation.

Parameters for Optimization:

Catalyst Loading: In the case of catalytic systems, minimizing the amount of catalyst without compromising the reaction rate and yield is a primary goal. For stoichiometric reagents like AlCl₃, using the minimum effective amount is important for reducing waste and simplifying purification.

Solvent: The choice of solvent can significantly impact the reaction. Non-polar, aprotic solvents like dichloromethane or 1,2-dichloroethane are common for Friedel-Crafts reactions. For PPA-mediated cyclizations, PPA itself can act as the solvent.

Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired side products through decomposition or rearrangement.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time for maximizing product formation and minimizing byproduct accumulation.

Example of a Hypothetical Optimization Table for Friedel-Crafts Cyclization:

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | AlCl₃ (1.2 eq) | CH₂Cl₂ | 0 to rt | 4 | 65 |

| 2 | AlCl₃ (1.2 eq) | DCE | 50 | 2 | 72 |

| 3 | PPA | - | 80 | 6 | 78 |

| 4 | PPA | - | 100 | 3 | 85 |

| 5 | Triflic Acid (0.2 eq) | CH₂Cl₂ | rt | 12 | 75 |

This interactive table illustrates how systematic variation of reaction parameters can lead to the identification of optimal conditions for the synthesis.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, ¹⁹F, and potentially ¹²⁹Xe NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy of 4-Fluoro-6-iodo-2,3-dihydroinden-1-one is expected to reveal distinct signals corresponding to the aromatic and aliphatic protons. The protons on the five-membered ring, adjacent to the carbonyl group (C2) and the aromatic ring (C3), would likely appear as multiplets in the aliphatic region due to spin-spin coupling. The aromatic protons would reside in the downfield region, with their chemical shifts and coupling patterns influenced by the fluorine and iodine substituents. The fluorine atom, being strongly electronegative, would deshield the ortho proton, while the bulky iodine atom would also exert an electronic and steric influence on its neighboring proton.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 2.8 - 3.2 | Triplet | 7 - 8 |

| H-3 | 3.2 - 3.6 | Triplet | 7 - 8 |

| H-5 | 7.8 - 8.0 | Doublet | 8 - 9 |

| H-7 | 7.5 - 7.7 | Doublet of doublets | 8 - 9, 2 - 3 (JH-F) |

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would display a signal for the carbonyl carbon in the highly deshielded region (around 190-200 ppm). The aromatic carbons would appear in the range of 110-160 ppm, with the carbons directly attached to the fluorine and iodine atoms showing characteristic shifts and coupling with fluorine. The aliphatic carbons of the dihydroindenone core would be found in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 195 - 205 |

| C-F | 160 - 165 (d, ¹JC-F ≈ 250 Hz) |

| C-I | 90 - 95 |

| Aromatic CH | 120 - 140 |

| Aromatic Quaternary | 130 - 155 |

| CH₂ (C2) | 25 - 35 |

| CH₂ (C3) | 35 - 45 |

¹⁹F NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of an aryl fluoride, and it would likely appear as a multiplet due to coupling with the neighboring aromatic protons.

¹²⁹Xe NMR Spectroscopy

While less common for routine characterization, ¹²⁹Xe NMR can be used as a sensitive probe for studying voids and free volume in solid materials. In the context of this compound, this technique would not be a primary method for structural elucidation but could potentially be employed in specialized solid-state studies of its crystalline form or inclusion complexes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, which should match the calculated mass for the formula C₉H₆FIO.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for indanone derivatives include the loss of CO, as well as cleavages of the five-membered ring. The presence of iodine would also lead to characteristic isotopic patterns and fragmentation involving the loss of an iodine radical.

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated m/z | Observed m/z | Fragmentation |

| [M]⁺ | 289.9447 | 289.9445 | Molecular Ion |

| [M-CO]⁺ | 261.9498 | 261.9500 | Loss of carbon monoxide |

| [M-I]⁺ | 162.0430 | 162.0428 | Loss of iodine radical |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically appearing in the region of 1680-1710 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching vibrations for the aromatic ring, and C-F and C-I stretching vibrations at lower frequencies.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch would also be observable in the Raman spectrum. Aromatic ring vibrations often give rise to strong Raman signals. The C-I bond, being highly polarizable, is expected to show a strong Raman signal at a low frequency.

Interactive Data Table: Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O Stretch | 1690 - 1710 | 1690 - 1710 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-F Stretch | 1200 - 1300 | Not typically strong |

| C-I Stretch | 500 - 600 | 500 - 600 |

Chromatographic and Purity Assessment Techniques

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of organic compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for assessing the purity of this compound. The retention time of the compound would be a characteristic property under specific chromatographic conditions.

Gas Chromatography (GC)

Gas chromatography can also be employed for purity analysis, provided the compound is thermally stable and sufficiently volatile. A capillary column with a suitable stationary phase would be used to separate the compound from any impurities.

Purity Assessment

The purity of the compound is typically determined by integrating the peak area of the main component in the chromatogram (from HPLC or GC) and expressing it as a percentage of the total peak area. For high-purity reference standards, quantitative NMR (qNMR) can also be used for an accurate determination of purity.

Computational and Theoretical Studies of 4 Fluoro 6 Iodo 2,3 Dihydroinden 1 One

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps, Orbital Energies)

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and more reactive.

For 4-Fluoro-6-iodo-2,3-dihydroinden-1-one, a DFT calculation would precisely determine the energies of these frontier orbitals. The presence of electronegative fluorine and iodine atoms, along with the carbonyl group, would significantly influence the electron distribution and the energies of the HOMO and LUMO. The iodine atom, being less electronegative and more polarizable than fluorine, is expected to play a significant role in the character of the HOMO. The LUMO is likely to be localized around the electron-deficient carbonyl group and the aromatic ring.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules. Actual values would require a specific calculation to be performed.

Mapping of Molecular Electrostatic Potential (MEP) for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack.

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack.

Green regions represent areas of neutral potential.

In this compound, the MEP map would be expected to show a significant region of negative potential (red) around the oxygen atom of the carbonyl group, making it a primary site for electrophilic attack. The hydrogen atoms of the dihydroindenone ring and the area around the halogen atoms would exhibit varying degrees of positive potential (blue), indicating their susceptibility to nucleophilic interactions. The iodine atom, in particular, can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor.

Quantitative Charge Density Analysis and Topological Features, emphasizing Halogen Bonds

A more in-depth understanding of the bonding and reactivity can be obtained through a quantitative analysis of the electron density, for instance, using the Quantum Theory of Atoms in Molecules (QTAIM). This method analyzes the topology of the electron density to define atomic basins, bond paths, and critical points, which provide a rigorous definition of atoms and chemical bonds within a molecule.

For this compound, this analysis would quantify the charge distribution and the nature of the chemical bonds. Of particular interest would be the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The analysis would reveal the degree of ionic/covalent character of these bonds.

Furthermore, topological analysis is instrumental in characterizing non-covalent interactions, such as halogen bonds. A halogen bond is an attractive interaction between a halogen atom (acting as a Lewis acid) and a Lewis base. The iodine atom in this compound, due to its size and polarizability, is a potent halogen bond donor. A bond path and a bond critical point between the iodine atom and a Lewis base in a molecular complex would provide definitive evidence of a halogen bond and allow for the quantification of its strength.

Quantum Chemical Predictions of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the identification and characterization of a molecule.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants for this compound. These predictions are achieved by calculating the magnetic shielding tensors of the nuclei in the molecule.

The calculated chemical shifts, when compared to a reference compound (like tetramethylsilane (B1202638) for ¹H and ¹³C), provide a theoretical NMR spectrum. This can be invaluable for assigning the peaks in an experimental spectrum, especially for a molecule with a complex substitution pattern. The predicted coupling constants (J-couplings) between different nuclei provide further structural information about the connectivity of the atoms.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 195.2 |

| C-F | 162.5 (d, JCF = 245 Hz) |

| C-I | 92.8 |

| Aromatic CH | 125.0 - 140.0 |

| Aliphatic CH₂ | 25.0 - 35.0 |

Note: The data in this table is for illustrative purposes. The exact values and coupling patterns would be determined by a specific quantum chemical calculation.

Computational Simulation of Vibrational Frequencies (IR, Raman)

Infrared (IR) and Raman spectroscopy are techniques that probe the vibrational modes of a molecule. Computational methods can simulate these spectra by calculating the second derivatives of the energy with respect to the atomic positions. This results in a set of vibrational frequencies and their corresponding intensities for both IR and Raman spectra.

The calculated vibrational frequencies for this compound would correspond to specific molecular motions, such as the stretching of the C=O, C-F, and C-I bonds, as well as various bending and deformation modes of the ring structure. Comparing the simulated spectra with experimental data can confirm the structure of the synthesized compound and aid in the assignment of the observed vibrational bands.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | 1715 |

| C-F Stretch | 1100 |

| C-I Stretch | 530 |

| Aromatic C=C Stretch | 1600 |

Note: These are typical frequency ranges for the specified functional groups and are for illustrative purposes. A scaling factor is often applied to computationally derived frequencies to better match experimental values.

UV/Visible Absorption Spectra Calculations

The electronic transitions of a molecule, which dictate its absorption of ultraviolet and visible light, can be accurately predicted using quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a widely employed method for this purpose, as it provides a good balance between computational cost and accuracy for medium-sized organic molecules.

Theoretical calculations of the UV/Visible spectrum of this compound would likely be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p). To simulate environmental effects, these calculations are often conducted within a solvent continuum model, such as the Polarizable Continuum Model (PCM). The resulting data predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which are related to the intensity of the absorption bands.

For this compound, the primary electronic transitions of interest would be the n → π* transition, associated with the carbonyl group's non-bonding electrons, and the π → π* transitions of the aromatic system. masterorganicchemistry.com The presence of the halogen substituents (fluorine and iodine) is expected to modulate these transitions, potentially causing bathochromic (red) or hypsochromic (blue) shifts compared to the unsubstituted indanone core. The iodine atom, in particular, with its higher atomic number and more diffuse orbitals, could introduce additional transitions or significantly perturb the existing ones.

A hypothetical set of calculated UV/Vis absorption data in different solvents is presented below to illustrate the expected outcomes.

Table 1: Calculated UV/Visible Absorption Maxima (λmax) for this compound

| Solvent | Dielectric Constant | Calculated λmax (nm) (n → π*) | Calculated λmax (nm) (π → π*) |

|---|---|---|---|

| Gas Phase | 1.0 | 315 | 250 |

| Hexane | 1.9 | 312 | 252 |

| Dichloromethane | 8.9 | 308 | 255 |

| Ethanol | 24.6 | 305 | 258 |

The data illustrates a predicted hypsochromic shift (shift to shorter wavelength) for the n → π* transition with increasing solvent polarity. This is a characteristic behavior for such transitions, as polar solvents stabilize the non-bonding orbital of the carbonyl oxygen more than the antibonding π* orbital. Conversely, the π → π* transition shows a slight bathochromic shift, which is also consistent with the stabilization of the more polar excited state in polar solvents.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While the 2,3-dihydroinden-1-one core is relatively rigid, the five-membered ring is not perfectly planar and can adopt subtle conformations, such as an envelope or twisted form. Molecular Dynamics (MD) simulations can be employed to explore this conformational landscape and understand the molecule's behavior in a solution environment over time.

An MD simulation would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water) and calculating the forces between all atoms using a classical force field (e.g., AMBER, CHARMM). By integrating Newton's equations of motion, the trajectory of each atom can be followed over a period of nanoseconds to microseconds. Analysis of this trajectory can reveal preferred conformations, intramolecular hydrogen bonding possibilities (if any), and the organization of solvent molecules around the solute.

For this compound, MD simulations would likely show that the bicyclic ring system is quite rigid, with the main conformational flexibility arising from the puckering of the five-membered ring. The simulations could quantify the energetic barrier between different puckered states. Furthermore, the simulations would detail the hydration shell around the molecule, showing how water molecules interact with the polar carbonyl group and the hydrophobic aromatic and halogenated parts of the molecule.

Table 2: Hypothetical Conformational States from MD Simulations

| Conformer | Ring Pucker | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | Envelope (C2 puckered) | 0.00 | 75 |

| 2 | Twisted | 0.85 | 20 |

These hypothetical results suggest that the molecule predominantly exists in a single low-energy conformation, with minor populations of other states accessible at room temperature. This has implications for how the molecule is recognized by biological targets, as a more rigid molecule has a lower entropic penalty upon binding.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, a key reaction of interest would be nucleophilic addition to the carbonyl carbon, a fundamental process in many organic reactions.

Using DFT calculations, the potential energy surface of a proposed reaction can be mapped out. This involves optimizing the geometries of the reactants, the transition state (a first-order saddle point on the potential energy surface), and the products. Frequency calculations are then performed to confirm the nature of these stationary points and to obtain zero-point vibrational energies and thermal corrections.

For example, the mechanism of the reduction of the carbonyl group by a hydride source could be modeled. The calculations would provide the structure of the transition state, showing the bond-forming and bond-breaking distances. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. The influence of the electron-withdrawing fluorine and the bulky, polarizable iodine on the reactivity of the carbonyl group would be a key aspect of such a study.

Table 3: Hypothetical Calculated Energies for a Nucleophilic Addition Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Indenone + Nucleophile) | 0.00 |

| Transition State | +12.5 |

This table illustrates a typical energy profile for an exergonic reaction with a moderate activation barrier. Such data is crucial for understanding and predicting the chemical reactivity of the molecule.

In Silico Structure-Activity Relationship (SAR) Modeling for Targeted Interactions

In silico SAR modeling aims to correlate the structural features of a molecule with its biological activity. This is often done in the context of drug discovery, where the goal is to design molecules that bind effectively to a specific biological target, such as an enzyme or a receptor.

For this compound, SAR modeling would begin by hypothesizing a potential biological target. Molecular docking simulations could then be used to predict the binding mode and affinity of the molecule within the target's active site. These simulations would reveal key intermolecular interactions, such as hydrogen bonds to the carbonyl oxygen, and potentially halogen bonds involving the iodine atom. The fluorine atom might also participate in favorable electrostatic or dipole-dipole interactions.

Based on these initial predictions, a library of virtual analogues could be created by modifying the substituents. For instance, the iodine could be replaced with bromine or chlorine, or the fluorine could be moved to a different position. By calculating the predicted binding affinity for each analogue, a quantitative structure-activity relationship (QSAR) model could be developed. This model would help in identifying which structural features are most important for binding and would guide the design of more potent compounds.

Table 4: Hypothetical SAR Data for Analogues Targeting a Kinase Active Site

| Compound | R1 Substituent | R2 Substituent | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interaction |

|---|---|---|---|---|

| Parent Molecule | 4-Fluoro | 6-Iodo | -8.5 | Halogen bond from Iodo |

| Analogue 1 | 4-Fluoro | 6-Bromo | -8.1 | Halogen bond from Bromo |

| Analogue 2 | 4-Fluoro | 6-H | -7.2 | Loss of halogen bond |

| Analogue 3 | 4-H | 6-Iodo | -8.0 | Loss of F interaction |

This hypothetical SAR table demonstrates how computational predictions can guide the optimization of a lead compound. In this example, replacing the iodine with a hydrogen atom significantly reduces binding affinity due to the loss of a crucial halogen bond, while replacing it with an ethynyl (B1212043) group that can act as a hydrogen bond donor is predicted to improve affinity.

Chemical Reactivity and Derivatization Pathways of 4 Fluoro 6 Iodo 2,3 Dihydroinden 1 One

Transformations at the Carbonyl Group (C1-position)

The carbonyl group at the C1-position is a primary site for a variety of chemical modifications, including reductions and nucleophilic additions.

Carbonyl Reduction Reactions

The reduction of the ketone in 4-Fluoro-6-iodo-2,3-dihydroinden-1-one can yield the corresponding alcohol, 4-Fluoro-6-iodo-2,3-dihydroinden-1-ol. The choice of reducing agent is critical to control the selectivity of this transformation.

| Reagent | Product | Conditions | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | 4-Fluoro-6-iodo-2,3-dihydroinden-1-ol | Methanol or Ethanol, Room Temperature | A mild and selective reagent for the reduction of ketones to secondary alcohols. |

| Lithium aluminum hydride (LiAlH₄) | 4-Fluoro-6-iodo-2,3-dihydroinden-1-ol | Anhydrous ether or THF, 0 °C to Room Temperature | A powerful reducing agent, capable of reducing a wide range of functional groups. Requires careful handling due to its reactivity with protic solvents. |

| Catalytic Hydrogenation (H₂, Pd/C) | 4-Fluoro-6-iodo-2,3-dihydroinden-1-ol | Ethanol or Ethyl Acetate, Room Temperature | A common method for the reduction of ketones, though it may also affect other functional groups under more vigorous conditions. |

Nucleophilic Additions and Condensations

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental for extending the molecular framework.

Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the carbonyl group to form tertiary alcohols. For example, reaction with methylmagnesium bromide would yield 1-methyl-4-fluoro-6-iodo-2,3-dihydroinden-1-ol.

Wittig Reaction: The reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene. For instance, reacting the ketone with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would produce 1-methylene-4-fluoro-6-iodo-2,3-dihydroindene.

Condensation Reactions: The ketone can undergo condensation reactions with amines and their derivatives. For example, reaction with hydroxylamine (B1172632) (NH₂OH) would form the corresponding oxime, and reaction with hydrazine (B178648) (N₂H₄) would yield the hydrazone. These derivatives are often crystalline solids and can be useful for characterization.

Reactions at the 2,3-Dihydroindene Ring System

The dihydroindene ring system offers further opportunities for functionalization, particularly at the α-position to the ketone and on the aromatic ring.

Functionalization at the α-position (C2) to the Ketone

The protons on the carbon atom adjacent to the carbonyl group (C2) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles.

Alkylation: The enolate can be alkylated using alkyl halides. For example, deprotonation with a strong base like lithium diisopropylamide (LDA) followed by treatment with methyl iodide would introduce a methyl group at the C2 position, yielding 2-methyl-4-fluoro-6-iodo-2,3-dihydroinden-1-one.

Halogenation: In the presence of an acid or base catalyst, the ketone can be halogenated at the α-position. For example, reaction with bromine in acetic acid could lead to the formation of 2-bromo-4-fluoro-6-iodo-2,3-dihydroinden-1-one.

Aromatic Substitution Reactions on the Benzene (B151609) Moiety

Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The position of nitration would be directed by the existing substituents.

Halogenation: Further halogenation of the aromatic ring, for instance with bromine and a Lewis acid catalyst like FeBr₃, could introduce another bromine atom onto the ring.

Selective Reactions Involving the Fluorine Substituent

The carbon-fluorine bond is generally strong and less reactive than the carbon-iodine bond. However, under specific conditions, the fluorine atom can participate in nucleophilic aromatic substitution (SNAAr) reactions, particularly if the aromatic ring is sufficiently activated by electron-withdrawing groups. Given the presence of the deactivating acyl group, such reactions would likely require harsh conditions or the presence of a strong nucleophile. The greater reactivity of the carbon-iodine bond, however, makes it a more probable site for transformations such as cross-coupling reactions.

Due to the limited specific literature on this compound, the reactivity described above is based on established principles of organic chemistry. Experimental investigation is necessary to confirm these potential reaction pathways and to determine the optimal conditions for each transformation.

C-F Bond Functionalization Strategies

The functionalization of aromatic C-F bonds is a formidable challenge in organic synthesis due to the high bond dissociation energy, which is the strongest single bond to carbon. mdpi.combaranlab.org Consequently, C-F bond activation often requires harsh reaction conditions or highly specialized catalytic systems. mdpi.com Strategies for the cleavage and functionalization of C-F bonds typically involve:

Transition Metal-Catalyzed Activation: Nickel and palladium complexes are most commonly employed for this purpose. mdpi.com These reactions often necessitate strong stoichiometric reagents and high temperatures to facilitate the oxidative addition of the C-F bond to the metal center. nih.gov

Transition Metal-Free Processes: In some cases, C-F bonds can be activated under photocatalysis conditions or by using strong main-group reagents, though these methods are less common for monofluorinated systems without strong electronic activation. mdpi.com

In the context of this compound, the C-F bond is significantly less reactive than the C-I bond. This inherent difference in reactivity is the cornerstone of its synthetic utility, allowing for selective chemistry at the C-I position while the C-F bond remains untouched. Direct functionalization of the C-F bond would only be considered under conditions where the C-I bond has already been modified or in the presence of catalysts specifically designed for C-F activation. baranlab.org

Influence of Fluorine on Reactivity and Regioselectivity

The presence of a fluorine atom at the C-4 position exerts a significant electronic influence on the 2,3-dihydroinden-1-one scaffold. Due to its high electronegativity, fluorine acts as a potent electron-withdrawing group through induction. This effect has several consequences for the molecule's reactivity:

Aromatic Ring Electronics: The fluorine atom deactivates the aromatic ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution, although the latter generally requires additional activating groups or harsh conditions.

Acidity of α-Protons: The inductive withdrawal of electron density by the fluorine atom can slightly increase the acidity of the protons at the C-2 position of the indanone ring, which can be a factor in reactions involving enolate formation.

Regiochemical Control: The fluorine atom, along with the iodine and ketone groups, dictates the regioselectivity of any further substitutions on the aromatic ring. Its presence ensures that reactions are directed away from the C-4 position.

The interplay of these electronic effects is crucial for predicting the outcomes of various chemical transformations on the molecule.

Selective Reactions Involving the Iodine Substituent

The carbon-iodine bond is the most reactive site on the aromatic ring of this compound for a wide array of transformations. The relatively low C-I bond strength makes it an excellent leaving group and an ideal partner in transition metal-catalyzed reactions. fiveable.me

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, with aryl iodides being highly reactive substrates. wikipedia.orgyoutube.com These reactions offer a direct route to elaborate the indanone core at the C-6 position with high chemoselectivity, leaving the C-F bond unaffected.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (boronic acid or ester) and is widely used for the formation of biaryl structures. researchgate.netresearchgate.net The reaction is typically catalyzed by a palladium(0) species and requires a base to facilitate the transmetalation step.

Heck-Mizoroki Reaction: This reaction couples the aryl iodide with an alkene to form a new, substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com It provides a powerful method for introducing vinyl groups at the C-6 position. The reaction mechanism involves oxidative addition, migratory insertion, and β-hydride elimination. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. tandfonline.com This transformation is particularly useful for installing alkyne functionalities, which can serve as handles for further derivatization, such as in click chemistry.

Below is a table of representative conditions for these cross-coupling reactions, as would be applied to an aryl iodide substrate like this compound.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane, DMF |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Et₃N, Piperidine (B6355638) | THF, DMF |

Reductive Dehalogenation and Other Transformations

The selective removal of the iodine atom can be readily achieved through reductive dehalogenation (or hydrodeiodination). This transformation is highly chemoselective due to the significant difference in bond strength between the C-I and C-F bonds. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a standard and effective method.

Other Reducing Agents: Various other systems, such as transfer hydrogenation or specific radical-induced deiodination methods, can also be employed. acs.org

This reaction is useful for synthesizing the corresponding 4-fluoro-2,3-dihydroinden-1-one derivative. Furthermore, the aryl iodide can undergo halogen-metal exchange reactions, typically with organolithium reagents, to form an aryllithium species that can then be trapped with various electrophiles. fiveable.me

Applications in Click Chemistry

While the aryl iodide itself is not a participant in click reactions, it serves as an excellent precursor to functionalities that are. wikipedia.orglumiprobe.com The most straightforward application involves a two-step process:

Installation of an Alkyne: A Sonogashira coupling reaction, as described previously, can be used to attach a terminal alkyne to the C-6 position of the indanone core.

Azide-Alkyne Cycloaddition: The resulting alkyne-functionalized indanone can then undergo a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of a click reaction. organic-chemistry.org This reaction with an azide-containing molecule rapidly and efficiently forms a stable triazole linkage, allowing the indanone scaffold to be conjugated to a wide variety of other molecules, including biomolecules, polymers, or fluorescent dyes. nih.govnih.gov

This two-step sequence provides a powerful and modular approach for incorporating the 4-fluoro-2,3-dihydroinden-1-one moiety into more complex molecular architectures.

Chemo-, Regio-, and Stereoselective Aspects of Reactions

The predictable and selective derivatization of this compound hinges on understanding the inherent selectivity of its functional groups.

Chemoselectivity: The dominant theme is the differential reactivity of the C-I versus the C-F bond. Under the vast majority of synthetic conditions, particularly palladium-catalyzed cross-couplings and reductions, the C-I bond will react selectively while the robust C-F bond remains intact. nih.gov This provides a reliable handle for sequential and iterative functionalization.

Regioselectivity: The substitution pattern of the indanone is fixed, meaning reactions on the aromatic ring are confined to the C-4 (fluoro) and C-6 (iodo) positions. As discussed, functionalization overwhelmingly occurs at the C-6 position via displacement or coupling of the iodide.

Stereoselectivity: The starting compound, this compound, is achiral. Stereoselectivity would become a consideration only in reactions that create a new chiral center, for example, through asymmetric reduction of the ketone or asymmetric alkylation at the C-2 position. However, for the derivatization pathways focused on the aryl halides as outlined, stereoselectivity is not a primary factor.

Applications of 4 Fluoro 6 Iodo 2,3 Dihydroinden 1 One in Advanced Organic Synthesis

4-Fluoro-6-iodo-2,3-dihydroinden-1-one as a Key Synthetic Building Block

There is no available scientific literature detailing the use of this compound as a precursor for the synthesis of novel heterocyclic systems. Furthermore, no studies have been found that describe its application as a scaffold for creating complex natural product analogs or other bioactive molecules.

Role in Multi-Component Reaction Sequences

No published research could be identified that describes the participation of this compound in multi-component reaction sequences.

Exploration of Biological and Pharmacological Relevance Mechanistic and Target Oriented Studies

Antimicrobial Activity Mechanisms of Indenone Derivatives

Indenone and indanone derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. Research into their mechanisms of action has identified several key cellular processes that these compounds disrupt.

A study involving the synthesis of various aurone (B1235358) and indanone derivatives revealed that these compounds could strongly inhibit the growth of Gram-positive bacteria. nih.gov Structure-activity relationship (SAR) analysis indicated that the introduction of electron-withdrawing groups or hydroxyl moieties tends to enhance the antimicrobial activity. nih.gov To elucidate the mechanism, molecular docking studies were performed on promising compounds, targeting methionyl-tRNA synthetase (MetRS) and penicillin-binding protein (PBP), suggesting that the antimicrobial effect may stem from the inhibition of these essential bacterial enzymes. nih.gov

Further investigations into substituted indanone acetic acid derivatives showed that specific substitutions significantly influence antimicrobial potency. For instance, a para-fluorophenyl substituted derivative exhibited marked potency as an antimicrobial agent, while an ortho-methoxyphenyl derivative showed strong antifungal activity against Candida albicans and Aspergillus niger. rjptonline.org Similarly, studies on 1,3-indandione (B147059) derivatives identified compounds with moderate to high activity against both Gram-negative (Escherichia coli, Proteus mirabilis) and Gram-positive (Staphylococcus aureus, Enterococcus faecalis) bacteria, as well as the fungus Candida albicans. researchgate.net

In the broader context of related heterocyclic compounds, indole (B1671886) derivatives, which share structural similarities, have been shown to possess a broad spectrum of activity. nih.gov One of the key mechanisms identified for indole derivatives against Staphylococcus aureus is the inhibition of the NorA efflux pump. nih.gov This pump is a major contributor to antibiotic resistance by expelling a variety of drugs from the bacterial cell. nih.gov By inhibiting this pump, indole derivatives can potentially restore the efficacy of other antibiotics. nih.gov

| Derivative Class | Microbial Strains Tested | Key Findings & Proposed Mechanisms | Reference |

|---|---|---|---|

| Aurone and Indanone Derivatives | C. albicans, E. coli, S. aureus | Strong inhibition of Gram-positive bacteria. Activity enhanced by electron-withdrawing groups. Potential targets: MetRS and PBP. | nih.gov |

| Substituted Indanone Acetic Acid | S. aureus, B. subtilis, E. coli, S. typhi, C. albicans, A. niger | Para-fluorophenyl substitution enhanced antibacterial activity; ortho-methoxyphenyl substitution enhanced antifungal activity. | rjptonline.org |

| 1,3-Indandione Derivatives | E. coli, P. mirabilis, S. aureus, E. faecalis, C. albicans | Demonstrated moderate to potent antibacterial and antifungal activities. | researchgate.net |

| Indole Derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Broad-spectrum activity. A proposed mechanism against S. aureus is the inhibition of the NorA efflux pump. | nih.gov |

Anticancer Activity Research of Related Indanone Compounds

The indanone scaffold is a core feature in numerous compounds investigated for their anticancer properties. researchgate.net Mechanistic studies have revealed that these derivatives can induce cancer cell death through multiple pathways.

One prominent area of research involves indanone-based thiazolyl hydrazone (ITH) derivatives. frontiersin.orgnih.gov A specific derivative, N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6), has shown potent cytotoxicity against p53 mutant colorectal cancer cell lines such as HT-29, COLO 205, and KM 12. frontiersin.orgnih.gov Mechanistic investigations revealed that ITH-6 arrests the cell cycle in the G2/M phase and induces apoptosis. frontiersin.orgnih.gov This is accompanied by an increase in reactive oxygen species (ROS) and a corresponding decrease in intracellular glutathione (B108866) (GSH) levels. frontiersin.orgnih.gov Furthermore, ITH-6 was found to inhibit the expression of the pro-survival proteins NF-κB p65 and Bcl-2, providing a clear mechanism for its cytotoxic action. frontiersin.orgnih.gov

Other indanone derivatives have also been identified as potent anticancer agents. A gallic acid-based indanone derivative demonstrated an antitubulin effect by inhibiting the tubulin polymerase enzyme. researchgate.net This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.netnih.gov This compound also exhibited antiangiogenic activity by suppressing VEGF-R1, VEGF-R2, and HIF-α in human breast cancer MCF-7 cells. researchgate.net Similarly, another benzylidene indanone derivative, modified from gallic acid, showed potent cytotoxicity against a range of human carcinoma cells, also inducing G2/M phase arrest and apoptosis. nih.gov

| Compound/Derivative Class | Cancer Cell Lines | Observed Mechanisms of Action | Reference |

|---|---|---|---|

| ITH-6 (Indanone-based thiazolyl hydrazone) | HT-29, COLO 205, KM 12 (p53 mutant colorectal) | G2/M phase cell cycle arrest; Apoptosis induction; Increased ROS; Decreased GSH; Inhibition of NF-κB p65 and Bcl-2. | frontiersin.orgnih.gov |

| Gallic acid-based indanone derivative | MCF-7 (human breast cancer), Erhlich ascites carcinoma | Antitubulin effect (inhibits tubulin polymerase); G2/M phase arrest; Apoptosis induction; Antiangiogenic activity (suppression of VEGF-R1, VEGF-R2, HIF-α). | researchgate.net |

| Benzylidene indanone 1 | MCF-7, MDA-MB-231 (breast), DU145 (prostate), Ehrlich ascites carcinoma | G2/M phase cell cycle arrest; Apoptosis induction (cleavage of PARP). | nih.gov |

Anti-inflammatory and Analgesic Research Directions for Indanone Derivatives

The structural framework of indanone is also present in compounds explored for anti-inflammatory and analgesic effects. Research in this area often focuses on the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Studies on indole derivatives, which are structurally related to indanones, have provided a basis for this research direction. The anti-inflammatory and analgesic properties of certain synthetic indole derivatives are attributed to their ability to act as COX-2 inhibitors. researchgate.neteurekaselect.com The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov

This concept has been extended to indanone derivatives themselves. Research has shown that various 2-arylidene/heteroarylidene indanone derivatives have been explored as potential anti-inflammatory agents. researchgate.net In vivo studies using methods like the carrageenan-induced paw edema model in rats have been employed to confirm the anti-inflammatory properties of synthesized 1-indanone (B140024) derivatives. beilstein-journals.org The development of indanone-based compounds as selective COX-2 inhibitors represents a promising direction for creating new anti-inflammatory and analgesic therapies. researchgate.neteurekaselect.com

Development of Molecular Tools for Biological Pathway Interrogation

Beyond their direct therapeutic potential, indanone derivatives are being developed as specialized molecular tools to probe and understand complex biological pathways. By designing compounds that selectively interact with a single protein target, researchers can investigate the function of that protein within a cellular or organismal context.

A significant example is the development of indanone derivatives as inhibitors of cereblon (CRBN), a component of an E3 ubiquitin ligase complex. nih.gov Computational studies have identified indanone derivatives with a high binding affinity for cereblon, potentially stronger than that of thalidomide, a known CRBN modulator. nih.gov Such potent and selective inhibitors can serve as chemical probes to study the vast biological roles of the ubiquitin-proteasome system, which is crucial for protein degradation and cellular regulation. nih.gov

In the field of neurodegenerative disease, particularly Alzheimer's disease, indanone derivatives have been synthesized as multi-functional agents. beilstein-journals.org These compounds are designed to inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as to prevent the self-assembly of amyloid-beta (Aβ) peptides. beilstein-journals.org A series of novel indanone derivatives linked to a piperidine (B6355638) group exhibited extremely potent AChE inhibition, significantly more powerful than the approved drug donepezil. researchgate.net These molecules also possess metal-chelating properties, which is relevant to Alzheimer's pathology. researchgate.net By targeting multiple disease-related pathways, these compounds not only have therapeutic potential but also serve as valuable tools for dissecting the intricate mechanisms of neurodegeneration. researchgate.netbeilstein-journals.org

Future Research Directions and Emerging Paradigms

Integration into Materials Science for Optoelectronic or Other Advanced Applications

The distinct electronic properties conferred by the fluorine and iodine substituents on the aromatic ring of 4-Fluoro-6-iodo-2,3-dihydroinden-1-one make it an interesting candidate for materials science. Future investigations could focus on integrating this molecule into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The heavy iodine atom could facilitate intersystem crossing, a property that is valuable for developing efficient phosphorescent materials for OLEDs. Research in this area would involve synthesizing derivatives of the parent compound to tune its electronic and photophysical properties, followed by fabrication and characterization of thin-film devices.

Application of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

Modern drug discovery and materials science are increasingly benefiting from the application of machine learning (ML) and artificial intelligence (AI). These computational tools can be employed to predict the properties and synthetic routes for novel compounds like this compound. For instance, retrosynthetic analysis, which involves breaking down a target molecule into simpler, commercially available starting materials, can be significantly expedited using AI algorithms. nih.gov ML models can be trained on large datasets of chemical reactions to predict the most efficient synthetic pathways, potentially reducing the time and resources required for laboratory synthesis. nih.govnih.gov Furthermore, AI can be used to predict the biological activities and material properties of derivatives, guiding the design of new molecules with enhanced functionalities.

Table 1: Potential Applications of AI/ML in the Study of this compound

| Application Area | AI/ML Technique | Predicted Outcome |

| Synthesis Planning | Retrosynthesis Algorithms | Optimized and novel synthetic routes |

| Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Prediction of biological activity, optoelectronic properties, and toxicity |

| Novel Compound Design | Generative Models | Design of new derivatives with desired characteristics |

Exploration of Sustainable and Green Chemistry Approaches in Synthetic Development

The principles of green chemistry are paramount in modern synthetic organic chemistry. Future research on this compound should prioritize the development of environmentally benign synthetic methods. This includes the use of less hazardous solvents, catalysts, and reagents. For example, exploring one-pot reactions or flow chemistry processes could improve reaction efficiency and reduce waste. The development of catalytic C-H activation methods for the introduction of the fluoro and iodo groups would be a significant advancement over classical methods that often require harsh conditions and stoichiometric reagents.

Multidisciplinary Research at the Interface of Organic Chemistry, Biology, and Materials Science

The multifaceted nature of this compound calls for a multidisciplinary research approach. Collaboration between organic chemists, biologists, and materials scientists will be crucial to fully explore its potential. For instance, chemists can synthesize a library of derivatives, which can then be screened by biologists for potential therapeutic applications, such as enzyme inhibition or as probes for biological imaging. Concurrently, materials scientists can investigate the properties of these new compounds for applications in electronics and photonics. Such a collaborative effort would create a synergistic environment for innovation.

Development of Novel Analytical Methods for Trace Analysis and Metabolite Profiling

As with any new chemical entity that may have biological or environmental implications, the development of sensitive and selective analytical methods is essential. Future research should focus on creating advanced analytical techniques for the detection of this compound at trace levels in complex matrices. This could involve the use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or the development of novel biosensors. Furthermore, if the compound shows biological activity, methods for identifying and quantifying its metabolites will be necessary to understand its pharmacokinetic and pharmacodynamic profiles.

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-6-iodo-2,3-dihydroinden-1-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of halogenated dihydroindenones typically involves electrophilic halogenation or transition metal-catalyzed coupling. For fluoro-iodo derivatives, a sequential approach is often employed:

Fluorination : Introduce fluorine via electrophilic substitution using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

Iodination : Utilize iodine in the presence of oxidizing agents (e.g., HIO₃ or I₂/H₂O₂) or Pd-catalyzed coupling (e.g., Suzuki-Miyaura with iodobenzene derivatives) .

Q. Key Parameters :

| Step | Reagent/Catalyst | Temperature | Solvent | Yield Range |

|---|---|---|---|---|

| Fluorination | Selectfluor™ | 80–100°C | DMF | 60–75% |

| Iodination | I₂/H₂O₂ | RT–50°C | AcOH | 45–65% |

Challenges : Competing side reactions (e.g., over-iodination) require precise stoichiometric control. Purity is confirmed via HPLC (C18 column, MeCN/H₂O gradient) and ¹⁹F NMR (δ −110 to −120 ppm) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

Methodological Answer:

- ¹H NMR : The dihydroindenone scaffold shows characteristic doublets for H-2 and H-3 (δ 2.8–3.2 ppm, J = 16–18 Hz). Fluorine substitution deshields adjacent protons (H-5: δ 7.1–7.3 ppm) .

- ¹³C NMR : Iodo substitution at C-6 causes a downfield shift (δ 95–100 ppm) compared to bromo/chloro analogs .

- MS (ESI+) : Exact mass (calc. for C₉H₅FIO): 278.9402; isotopic pattern confirms iodine (M+2 peak ≈ 97% of M+) .

Validation : Cross-check with X-ray crystallography (if crystals are obtainable) to resolve regiochemistry ambiguities .

Advanced Research Questions

Q. What role do halogen bonding (C–I···O) and steric effects play in the crystal packing of this compound?

Methodological Answer : Halogen bonds (XB) in dihydroindenones stabilize crystal lattices. For C–I···O interactions:

- XB Geometry : Bond length ≈ 3.0–3.2 Å; angle ∠C–I···O ≈ 160–175° (near-linear) .

- Electrostatic Potential Maps : The σ-hole on iodine (positive surface potential) interacts with carbonyl oxygen (negative potential), confirmed via DFT calculations (B3LYP/6-311++G**) .

Steric Effects : Fluorine at C-4 introduces torsional strain, reducing planarity and favoring non-coplanar packing. Compare with 4-H analogs using Hirshfeld surface analysis to quantify intermolecular contacts .

Q. How does this compound interact with biological targets, and what assays validate its potential as a caspase-3 inhibitor?

Methodological Answer :

- Docking Studies : Model the compound into caspase-3’s active site (PDB: 3DEH) using AutoDock Vina. The iodine moiety may occupy the S2 pocket, while the ketone hydrogen-bonds with Arg207 .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ via fluorogenic substrate Ac-DEVD-AMC (λₑₓ = 380 nm, λₑₘ = 460 nm).

- Cytotoxicity : Test against human cancer cell lines (e.g., PC-3) using MTT assay; compare with control compounds like BZYX (E-2-{4-[(Dimethylamino)methyl]benzylidene}-5,6-dimethoxy-2,3-dihydroinden-1-one) .

Q. What kinetic models describe the hydrogenation of this compound, and how do mass transfer limitations affect reaction rates?

Methodological Answer :

-

Kinetic Model : A pseudo-first-order Langmuir-Hinshelwood mechanism applies for Pt/C-catalyzed hydrogenation:

-

Mass Transfer : Use the Carberry number () to assess gas-liquid diffusion. For stirred-tank reactors (), intrinsic kinetics dominate. At higher , optimize agitation speed (>500 rpm) or H₂ pressure (>3 bar) .

Validation : Compare experimental vs. predicted conversions via GC-MS; deviations >10% suggest pore diffusion limitations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.